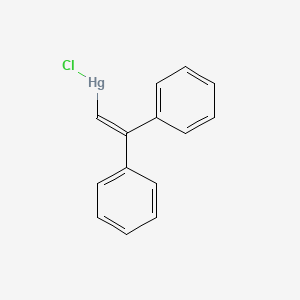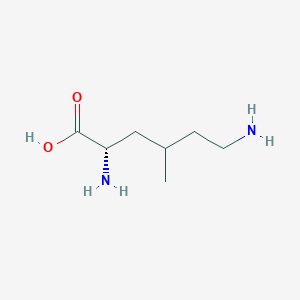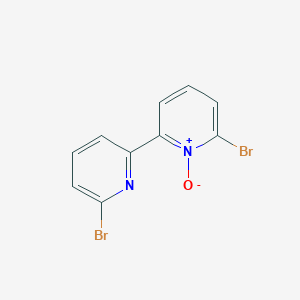
6,6'-Dibromo-2,2'-bipyridine-1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dibromo-2,2’-bipyridine-1-oxide is a chemical compound with the molecular formula C10H6Br2N2O. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-2,2’-bipyridine-1-oxide typically involves the bromination of 2,2’-bipyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction yields 6,6’-Dibromo-2,2’-bipyridine, which is then oxidized to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridine derivatives, which have applications in materials science and coordination chemistry .
Scientific Research Applications
6,6’-Dibromo-2,2’-bipyridine-1-oxide is used in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-2,2’-bipyridine-1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s bromine atoms and oxide group play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dibromo-2,2’-bipyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
6,6’-Dimethyl-2,2’-bipyridine: Substituted with methyl groups instead of bromine, leading to different chemical properties and applications.
2,2’-Bipyridine: The parent compound without any substitutions, used widely in coordination chemistry.
Uniqueness
6,6’-Dibromo-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine atoms and the oxide group, which enhance its reactivity and versatility in forming complexes with metal ions. This makes it particularly valuable in research areas requiring specific coordination properties .
Properties
CAS No. |
25373-71-1 |
|---|---|
Molecular Formula |
C10H6Br2N2O |
Molecular Weight |
329.97 g/mol |
IUPAC Name |
2-bromo-6-(6-bromopyridin-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H6Br2N2O/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14(8)15/h1-6H |
InChI Key |
GHHUTXBQXSOMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=[N+](C(=CC=C2)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


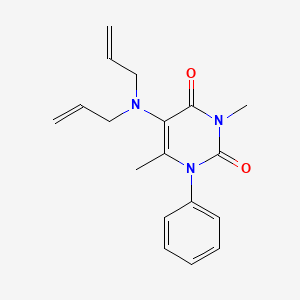

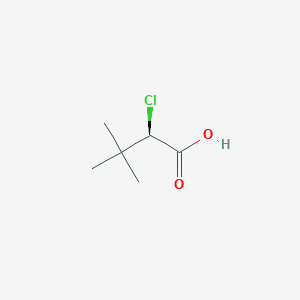
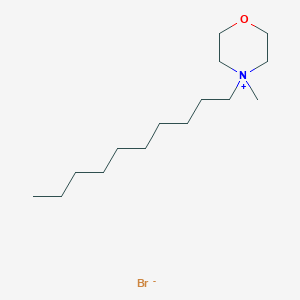
![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
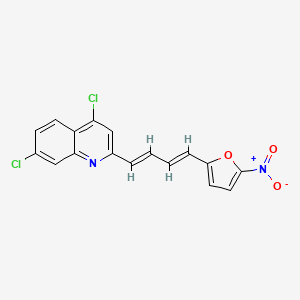
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)

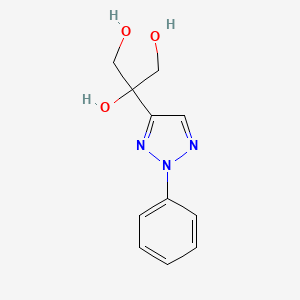
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
